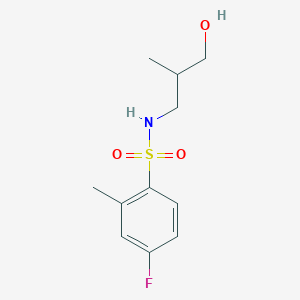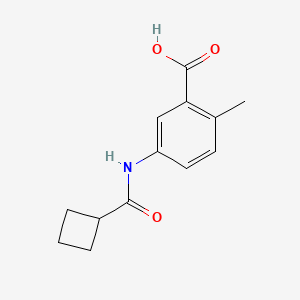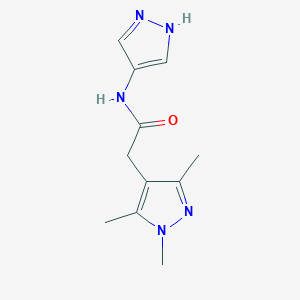![molecular formula C22H18ClN3O3S B14914083 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan is a complex organic compound that combines the structural features of thiazole and tryptophan. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while tryptophan is an essential amino acid with an indole ring. The combination of these two moieties results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Tryptophan: The final step involves coupling the acetylated thiazole derivative with tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the chlorophenyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole and chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It may be incorporated into polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and imaging purposes.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may have therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mecanismo De Acción
The mechanism of action of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the tryptophan moiety can bind to receptors or transporters. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to the receptor’s ligand-binding domain.
Comparación Con Compuestos Similares
Similar Compounds
(2-(2-(4-chlorophenyl)thiazol-4-yl)acetyl)tryptophan: Similar structure with a different position of the chlorine atom.
(2-(2-(3-bromophenyl)thiazol-4-yl)acetyl)tryptophan: Bromine substituent instead of chlorine.
(2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)phenylalanine: Phenylalanine instead of tryptophan.
Uniqueness
Structural Features: The combination of a chlorophenyl group, thiazole ring, and tryptophan moiety is unique and contributes to the compound’s distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H18ClN3O3S |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H18ClN3O3S/c23-15-5-3-4-13(8-15)21-25-16(12-30-21)10-20(27)26-19(22(28)29)9-14-11-24-18-7-2-1-6-17(14)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29) |
Clave InChI |
DOUZACXADCXVSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)


![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)


![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)

![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)

![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
